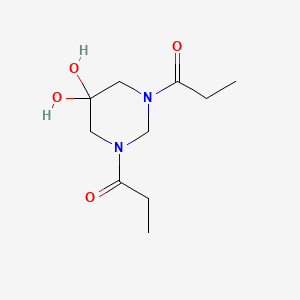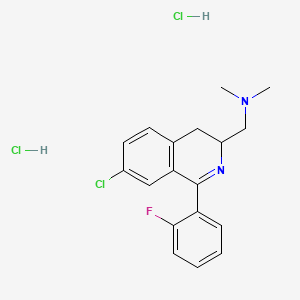
2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxy group attached to a phenyl ring, a methyl group on the indole ring, and an aldehyde functional group at the 3-position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically starts with phenylhydrazine and an aldehyde or ketone. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and rearrangement to form the indole core.
For this specific compound, the starting materials would include 4-methoxyphenylhydrazine and 5-methyl-2-formylindole. The reaction conditions often involve acidic catalysts such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carboxylic acid.
Reduction: 2-(4-methoxyphenyl)-5-methyl-1H-indole-3-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
科学研究应用
2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used in the study of these activities.
Medicine: It may be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The methoxy and aldehyde groups may enhance the compound’s ability to form hydrogen bonds and other interactions with its target, thereby modulating its activity.
相似化合物的比较
Similar Compounds
2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde: Lacks the methyl group at the 5-position.
5-methyl-1H-indole-3-carbaldehyde: Lacks the methoxy group on the phenyl ring.
2-phenyl-5-methyl-1H-indole-3-carbaldehyde: Lacks the methoxy group on the phenyl ring.
Uniqueness
2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the methoxy group on the phenyl ring and the methyl group on the indole ring. These substituents can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
590348-92-8 |
|---|---|
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO2/c1-11-3-8-16-14(9-11)15(10-19)17(18-16)12-4-6-13(20-2)7-5-12/h3-10,18H,1-2H3 |
InChI 键 |
RXIGTUZWKFVEOL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NC(=C2C=O)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


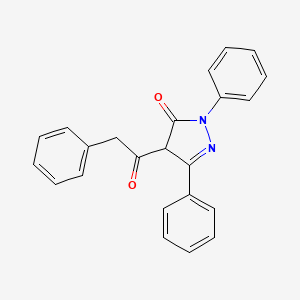

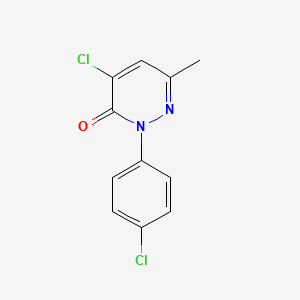
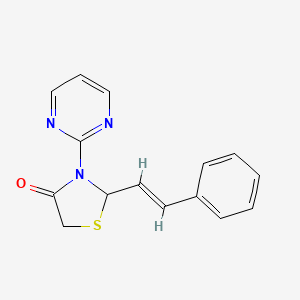
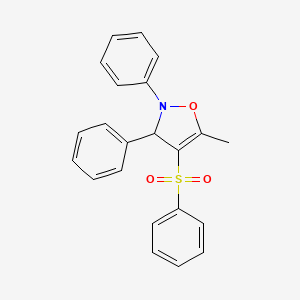
![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile](/img/structure/B12911634.png)
![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine](/img/structure/B12911635.png)
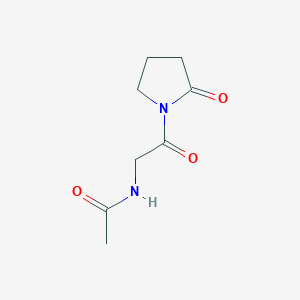

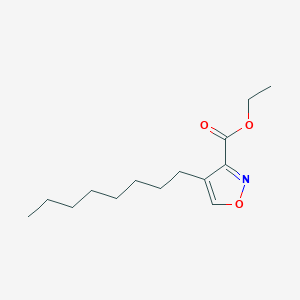
![7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12911668.png)
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]-](/img/structure/B12911671.png)
